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Compound of Interest
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Cat. No.: B608171 Get Quote

For researchers, scientists, and drug development professionals, understanding the intricate

relationship between the structure of a molecule and its biological activity is paramount. This

guide delves into the structural activity relationship (SAR) of aspochracin analogs, a class of

cyclic tripeptides with promising insecticidal, antifungal, and cytotoxic properties. By objectively

comparing the performance of various analogs and providing supporting experimental data,

this document aims to illuminate the key structural features governing their bioactivity.

Aspochracin, a natural product isolated from the fungus Aspergillus ochraceus, is a cyclic

tripeptide composed of N-methyl-L-valine, N-methyl-L-alanine, and L-ornithine, distinguished by

an N-terminal octatrienoic acid side chain.[1] Its diverse biological activities have spurred

interest in synthesizing and evaluating analogs to identify compounds with enhanced potency

and selectivity.

Comparative Analysis of Biological Activity
To facilitate a clear comparison of the bioactivities of aspochracin and its analogs, the following

table summarizes the available quantitative data from various studies. The data highlights how

modifications to the peptide core and the acyl side chain influence their insecticidal, antifungal,

and cytotoxic effects.
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Compound
Modificatio
n

Target
Organism/C
ell Line

Activity
Metric

Value Reference

Aspochracin -

Silkworm

(Bombyx

mori)

Minimum

Effective

Dose (MED)

10 µg/g

(topical)
[2]

Fall webworm

(Hyphantria

cunea)

Minimum

Lethal Dose

(MLD)

10 µg/g

(injection)
[2]

Candida

albicans
MIC >100 µg/mL [2]

Hexahydroas

pochracin

Saturation of

the

octatrienoic

acid side

chain

Silkworm

(Bombyx

mori)

Insecticidal

Activity
Inactive [2]

JBIR-15

N-methyl-L-

alanine

replaced with

L-alanine

Candida

albicans
MIC 30 µM [1]

Sclerotiotide

A

Different

amino acid

composition

Candida

albicans
MIC 7.5 µM [1]

Sclerotiotide

B

Different

amino acid

composition

Candida

albicans
MIC 3.8 µM [1]

Sclerotiotide

F

Different

amino acid

composition

Candida

albicans
MIC 30 µM [1]

Sclerotiotide I

Different

amino acid

composition

Candida

albicans
MIC 6.7 µM [1]
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Key Findings from the Data:

The Unsaturation of the Acyl Chain is Crucial for Insecticidal Activity: The complete loss of

insecticidal activity in hexahydroaspochracin, where the double bonds in the octatrienoic acid

side chain are saturated, strongly indicates that this unsaturated fatty acid moiety is essential

for its insecticidal properties.[2]

Modifications to the Peptide Core Influence Antifungal Activity: The analogs JBIR-15 and the

sclerotiotides, which differ from aspochracin in their amino acid composition, exhibit

significant antifungal activity against Candida albicans, a pathogen against which

aspochracin itself is largely inactive.[1][2] This suggests that the cyclic peptide backbone

plays a critical role in determining antifungal potency and spectrum.

Subtle Changes in the Peptide Ring Lead to Significant Differences in Antifungal Potency:

Among the sclerotiotide analogs, there is a notable variation in their Minimum Inhibitory

Concentrations (MICs) against C. albicans, with Sclerotiotide B being the most potent.[1]

This highlights the sensitivity of the antifungal activity to the specific amino acid residues

within the cyclic structure.

Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the SAR

data. The following are generalized protocols for the key bioassays cited.

Insecticidal Activity Assay (Topical Application on
Silkworm Larvae)
This assay evaluates the contact toxicity of the compounds.

Test Organism: Fourth instar silkworm larvae (Bombyx mori).

Compound Preparation: Test compounds are dissolved in an appropriate solvent (e.g.,

acetone or ethanol) to prepare a series of concentrations.

Application: A small, fixed volume (e.g., 1 µL) of each test solution is topically applied to the

dorsal surface of the thorax of each larva. A control group is treated with the solvent alone.
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Observation: The larvae are housed under standard rearing conditions and observed for

mortality and any abnormal symptoms (e.g., paralysis) at regular intervals (e.g., 24, 48, and

72 hours) post-application.

Data Analysis: The Minimum Effective Dose (MED) causing a specific endpoint (e.g., 50%

mortality or paralysis) is determined.

Antifungal Susceptibility Testing (Broth Microdilution
Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a

fungal strain.

Fungal Strain: A standardized inoculum of the test fungus (e.g., Candida albicans) is

prepared in a suitable broth medium (e.g., RPMI-1640).

Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-

well microtiter plate.

Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus

with no compound) and a negative control (broth only) are included.

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified

period (e.g., 24-48 hours).

Data Analysis: The MIC is determined as the lowest concentration of the compound that

causes a significant inhibition of visible fungal growth compared to the positive control.

Visualizing Structural Activity Relationships and
Potential Pathways
To visually represent the relationships and concepts discussed, the following diagrams have

been generated using the DOT language.
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Caption: Structural modifications of aspochracin and their impact on biological activity.

While the precise signaling pathways affected by aspochracin and its analogs are not yet fully

elucidated, a hypothetical workflow for investigating their mechanism of action can be

conceptualized.
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Caption: A proposed experimental workflow for elucidating the mechanism of action of

aspochracin analogs.
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Conclusion
The structural activity relationship of aspochracin analogs reveals a clear distinction between

the structural requirements for insecticidal and antifungal activities. The integrity of the

unsaturated octatrienoic acid side chain is indispensable for its insecticidal properties.

Conversely, modifications to the cyclic peptide core can abolish insecticidal activity while

introducing potent antifungal capabilities. This decoupling of activities presents a promising

avenue for the development of novel, selective antifungal agents based on the aspochracin

scaffold. Further research, including the synthesis of a broader range of analogs and in-depth

mechanistic studies, is warranted to fully exploit the therapeutic potential of this fascinating

class of natural products. The elucidation of the specific molecular targets and signaling

pathways will be instrumental in designing next-generation analogs with improved efficacy and

safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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